1-(2-Methylpropoxy)propan-2-one
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Overview
Description
1-(2-Methylpropoxy)propan-2-one is an organic compound with the molecular formula C7H14O2. It is a ketone with an ether functional group, making it a versatile compound in various chemical reactions and applications. The compound is known for its unique structure, which includes a propanone backbone with a 2-methylpropoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylpropoxy)propan-2-one can be synthesized through several methods. One common method involves the reaction of 2-methylpropanol with propanone in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{CH}_3\text{COCH}_3 + \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COCH}_2\text{OCH}_2\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a steady temperature and pressure, typically around 60-80°C and 1-2 atm, respectively.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropoxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ether group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, strong nucleophiles like sodium ethoxide (NaOEt)
Major Products:
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Various substituted ethers
Scientific Research Applications
1-(2-Methylpropoxy)propan-2-one has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving ketones and ethers.
Medicine: Investigated for its potential use in drug synthesis and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropoxy)propan-2-one involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of carboxylic acids. In reduction reactions, it accepts electrons to form secondary alcohols. The ether group can participate in nucleophilic substitution, where the alkoxy group is replaced by other nucleophiles.
Comparison with Similar Compounds
1-(2-Methoxypropoxy)propan-2-one: Similar structure but with a methoxy group instead of a methylpropoxy group.
1-(2-Ethoxypropoxy)propan-2-one: Contains an ethoxy group instead of a methylpropoxy group.
1-(2-Butoxypropoxy)propan-2-one: Features a butoxy group in place of the methylpropoxy group.
Uniqueness: 1-(2-Methylpropoxy)propan-2-one is unique due to its specific substituent, which imparts distinct chemical properties and reactivity. The presence of the 2-methylpropoxy group influences its solubility, boiling point, and reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
56538-75-1 |
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Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
1-(2-methylpropoxy)propan-2-one |
InChI |
InChI=1S/C7H14O2/c1-6(2)4-9-5-7(3)8/h6H,4-5H2,1-3H3 |
InChI Key |
TVUXSWPCORSNFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC(=O)C |
Origin of Product |
United States |
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